76‑Fold Higher Potency Than GRGDSP in a Competitive Protein‑Chip Assay
In a direct head‑to‑head competition assay measuring displacement of GRGDSP from immobilized integrin αvβ3, HSDVHK‑NH2 (P11) demonstrated an IC₅₀ of 25.72 ± 3.34 nM, whereas the linear RGD peptide GRGDSP required 1968.73 ± 444.32 nM to achieve the same effect [1]. Binding‑free energy calculations further supported this difference (ΔG = −3.99 vs −3.10 kcal mol⁻¹), corresponding to an approximately 4.5‑fold lower Kᵢ for P11 [1].
| Evidence Dimension | IC₅₀ for displacing GRGDSP from integrin αvβ3 |
|---|---|
| Target Compound Data | 25.72 ± 3.34 nM |
| Comparator Or Baseline | GRGDSP peptide: 1968.73 ± 444.32 nM |
| Quantified Difference | 76‑fold more potent (calculated as 1968.73 / 25.72) |
| Conditions | Protein‑chip competitive binding assay; immobilized integrin αvβ3; peptide concentrations tested in triplicate |
Why This Matters
This large potency differential means that HSDVHK‑NH2 TFA can achieve complete receptor blockade at low‑nanomolar concentrations, reducing the risk of off‑target effects inherent to high‑micromolar dosing of GRGDSP.
- [1] Choi Y, Kim E, Lee Y, Han MH, Kang IC. Site‑specific inhibition of integrin αvβ3‑vitronectin association by a ser‑asp‑val sequence through an Arg‑Gly‑Asp‑binding site of the integrin. Proteomics. 2010;10(1):72‑80. doi:10.1002/pmic.200900146. View Source
